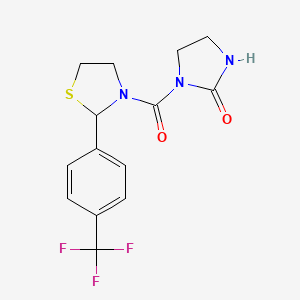

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one

Description

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is a complex organic compound that features a thiazolidine ring fused with an imidazolidinone moiety. The presence of a trifluoromethyl group on the phenyl ring enhances its chemical stability and biological activity. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name |

1-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-3-carbonyl]imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c15-14(16,17)10-3-1-9(2-4-10)11-19(7-8-23-11)13(22)20-6-5-18-12(20)21/h1-4,11H,5-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDMRHAXZZKZCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CCSC2C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one typically involves multi-step reactions. One common method starts with the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives . These derivatives can then be reacted with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to improve yield and purity. Techniques such as nano-catalysis and green chemistry approaches are often employed to enhance selectivity and reduce environmental impact .

Chemical Reactions Analysis

Copper-Catalyzed Multicomponent Reaction

A one-pot copper-catalyzed reaction involving primary amines, ketones, terminal alkynes, and isothiocyanates efficiently synthesizes thiazolidin-2-imines and related structures . This method reduces synthetic steps compared to traditional approaches, offering good to excellent yields (up to 93% in some cases) . Key features include:

-

Catalyst : Copper(I) triflate or copper(I) pybox complexes.

-

Mechanism : Asymmetric insertion of terminal alkynes into imine moieties, followed by a 5-exo-dig S-cyclization .

-

Advantages : Modular design, atom efficiency, and reduced experimental complexity .

Group 2-Catalyzed Cascades

Alkaline earth bis(amide) precatalysts ([Ae{N(SiMe₃)₂}₂(THF)₂], Ae = Mg, Ca, Sr) enable the synthesis of imidazolidin-2-ones and thiazolidine derivatives via one-pot cascades . The process involves:

-

Reagents : Terminal alkynes, heterocumulenes (e.g., isocyanates, isothiocyanates).

-

Steps : Propargylamidine formation, isocyanate insertion, and intramolecular cyclization .

-

Yields : Near-quantitative (e.g., 93% for tert-butylisocyanate derivatives) .

Nucleophilic Substitution

The compound’s functional groups (e.g., carbonyl, thiazolidine ring) enable nucleophilic substitution , particularly at the sulfur atom or carbonyl carbon. This reactivity is critical for further functionalization.

Dimroth-Type N/S-Interchange

Thiazolidine derivatives can undergo Dimroth-type rearrangements , where sulfur atoms participate in ring-opening and recyclization. For example, thioglycolurils rearrange into imidazothiazole derivatives under acidic conditions, involving sulfur-mediated cyclization .

Triazine Ring Contraction

In some synthetic pathways, triazine precursors undergo contraction to form imidazolidine rings, followed by cyclization to yield thiazolidine derivatives. This mechanism is observed in acid-induced sequences involving thioxoperhydroimidazotriazinones .

Biological Implications

The compound’s structural features, including the trifluoromethyl group, suggest potential biological activity in medicinal chemistry:

-

Neuroprotective Properties : Structural analogs show promise in targeting neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s).

-

Lipophilicity and Stability : The trifluoromethyl group enhances metabolic stability and drug-like properties, critical for therapeutic applications.

Arylacetylene Scope in Group 2-Catalyzed Reactions

Studies demonstrate the influence of arylacetylene substitution on cyclization efficiency and isomer ratios :

| Arylacetylene Substituent | Time (h) | NMR Yield (%) | Z:E Ratio |

|---|---|---|---|

| Phenyl | 0.1 | 98 | 41:59 |

| Para-tolyl | 0.1 | >99 | 42:58 |

| Para-CF₃ | 24 | 89 | 20:80 |

| 4-OMe | 5 | 90 | 55:45 |

Mechanistic Insights from DFT Calculations

Density functional theory (DFT) studies on copper-catalyzed reactions reveal that asymmetric induction arises from steric and electronic interactions between the catalyst and substrates .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(2-(4-(trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been studied for their ability to inhibit tumor cell proliferation. In specific studies, compounds with similar imidazolidine structures demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 3.6 µM to 11.0 µM .

Antimicrobial Properties

The thiazolidine scaffold has been linked to antimicrobial activity. Compounds derived from thiazolidines have shown effectiveness against a range of bacteria and fungi, suggesting that this compound could be explored for its potential as an antimicrobial agent. Studies have highlighted the importance of structural modifications in enhancing the activity against pathogens such as Mycobacterium smegmatis .

Agricultural Applications

The unique chemical structure of thiazolidines allows for exploration in agricultural chemistry, particularly as potential pesticides or herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, making compounds like this compound candidates for further research in crop protection strategies.

Material Science Applications

In material science, thiazolidine derivatives are being investigated for their potential use in developing new materials with specific electronic or optical properties. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers and other materials, leading to innovations in coatings, adhesives, and other applications.

Case Study 1: Anticancer Research

A study published in RSC Advances explored the synthesis of new compounds based on imidazolidine derivatives and their anticancer activities. The results indicated that modifications involving trifluoromethyl groups significantly enhanced the cytotoxic effects against cancer cell lines .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, various thiazolidine derivatives were synthesized and tested against common pathogens. The findings revealed that some derivatives exhibited notable activity against both bacterial and fungal strains, indicating a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor .

Comparison with Similar Compounds

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Imidazoles: Widely used in pharmaceuticals for their broad range of biological activities.

Uniqueness

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is unique due to its combined thiazolidine and imidazolidinone structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and activity, setting it apart from other similar compounds .

Biological Activity

1-(2-(4-(Trifluoromethyl)phenyl)thiazolidine-3-carbonyl)imidazolidin-2-one is a complex organic compound that exhibits a range of biological activities, primarily due to its unique structural features. This compound incorporates a trifluoromethyl group and a thiazolidine ring, which enhance its potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C18H13F3N2OS

- CAS Number : 2034286-88-7

Antimicrobial Properties

Research indicates that thiazolidine derivatives often exhibit antimicrobial activity. The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through microbial membranes. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable antimicrobial properties .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidines is often influenced by their structural characteristics. The presence of electronegative groups like trifluoromethyl can enhance potency by improving interactions with biological targets. An analysis of related compounds suggests that modifications in the molecular structure can lead to variations in efficacy against different biological targets .

Case Study 1: Antimicrobial Activity Assessment

A study assessed the antimicrobial effects of a series of thiazolidine derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Screening

In another investigation, thiazolidine derivatives were screened for their anticancer properties against human cancer cell lines such as HeLa and MCF-7. The results showed that certain modifications led to enhanced cytotoxicity, with IC50 values as low as 5 µM for some derivatives, indicating strong potential for further development .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Bromophenyl)-2-(4-(Dimethylamino)phenyl)thiazolidin-4-one | Bromine and dimethylamino groups | Potent anticancer activity |

| 3-Hydroxy-3-(2-Chloro-4-(Trifluoromethyl)thiazole-5-yl)-Acrylonitrile | Chlorine and hydroxyl groups | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

The synthesis of imidazolidinone-thiazolidine hybrids typically involves multi-step reactions, including cyclization and carbonyl coupling. For example, analogous compounds (e.g., imidazolidinones with trifluoromethylphenyl groups) are synthesized via nucleophilic substitution or condensation reactions between amines and carbonyl precursors. Key steps include:

- Cyclization : Use of thiourea derivatives or isocyanates to form the thiazolidine or imidazolidinone rings .

- Coupling : Activation of the carbonyl group (e.g., via EDCI/HOBt) to link the thiazolidine and imidazolidinone moieties .

- Condition optimization : Control of temperature (60–100°C), pH (neutral to mildly acidic), and solvent polarity (DMF, THF) to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- NMR spectroscopy : H and C NMR can confirm the presence of the trifluoromethylphenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the carbonyl groups (δ ~165–175 ppm) .

- X-ray crystallography : SHELXL software is widely used for refining crystal structures, especially for resolving conformational ambiguities in heterocyclic systems .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent phenyl ring, facilitating nucleophilic aromatic substitution or π-π stacking interactions in biological targets. Computational studies (e.g., DFT calculations) can quantify its impact on charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biological systems?

- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing trifluoromethyl with cyano or nitro groups) to assess electronic effects on bioactivity .

- Biological assays : Test against disease-relevant targets (e.g., kinases, GPCRs) using enzymatic inhibition assays or cell-based models. For example, imidazole-thiazolidine hybrids often exhibit antiviral or anticancer activity .

- Data analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., kinases or receptors). Focus on hydrophobic pockets that accommodate the trifluoromethylphenyl group .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., explicit solvent models, 100-ns trajectories) .

- Free energy calculations : Apply MM/GBSA or FEP+ to estimate binding affinities and guide lead optimization .

Q. How can contradictions in crystallographic data (e.g., disordered conformations) be resolved during structural determination?

- Refinement strategies : Use SHELXL’s restraints (e.g., SIMU, DELU) to model disorder in flexible regions like the thiazolidine ring .

- Complementary techniques : Validate with powder XRD or solid-state NMR to resolve ambiguities in unit cell parameters .

- Temperature-dependent studies : Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to identify dynamic conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.